molecular formula C16H13NO B078078 1-benzyl-1H-indole-3-carbaldehyde CAS No. 10511-51-0

1-benzyl-1H-indole-3-carbaldehyde

Cat. No. B078078
CAS RN: 10511-51-0
M. Wt: 235.28 g/mol
InChI Key: OXCITQLDOUGVRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, such as 1-benzyl-1H-indole-3-carbaldehyde, can be categorized into several strategies based on the formation of the indole core. The indole synthesis review by Taber and Tirunahari (2011) provides a comprehensive classification of indole synthesis methods, highlighting the versatility and creativity in accessing the indole framework. These methods include approaches that vary based on the bond formation strategy to construct the indole ring, with particular emphasis on methods that might be applied to synthesize 1-benzyl-1H-indole-3-carbaldehyde (Taber & Tirunahari, 2011).

Molecular Structure Analysis

The molecular structure of 1-benzyl-1H-indole-3-carbaldehyde is characterized by the indole core, which is a fused ring system combining a benzene ring and a pyrrole ring. This structure is central to the compound's chemical reactivity and properties. The literature provides insights into the general structural analysis of indoles, focusing on the reactivity of positions on the indole ring, which is crucial for understanding the chemical behavior of 1-benzyl-1H-indole-3-carbaldehyde. Studies on indole chemistry, such as those by Rossi et al. (2014), emphasize the reactivity of indole derivatives, including direct C-H arylation methods, which could be relevant for functionalizing 1-benzyl-1H-indole-3-carbaldehyde (Rossi et al., 2014).

Chemical Reactions and Properties

1-Benzyl-1H-indole-3-carbaldehyde participates in a variety of chemical reactions, leveraging the reactivity of both the aldehyde group and the indole nucleus. For instance, the aza-alkylation reaction of indoles, as discussed by Bonandi et al. (2020), showcases the type of transformations that can be achieved at the indole's C3 position, which could be extrapolated to modifications of 1-benzyl-1H-indole-3-carbaldehyde (Bonandi et al., 2020).

Physical Properties Analysis

The physical properties of 1-benzyl-1H-indole-3-carbaldehyde, such as melting point, solubility, and crystalline structure, are influenced by its molecular structure. The indole core imparts specific photophysical properties, making indole derivatives valuable in material science and photovoltaic applications. Studies on the synthesis and properties of indole derivatives provide insights into the factors that affect their physical properties (Dinda, Bhunia, & Jana, 2020).

Chemical Properties Analysis

The chemical properties of 1-benzyl-1H-indole-3-carbaldehyde are defined by its functional groups and indole backbone. The aldehyde group allows for nucleophilic addition reactions, while the indole moiety engages in electrophilic substitution reactions due to its aromaticity. The versatility of indole chemistry, as discussed in the literature, highlights the compound's potential reactivity and applications in synthesizing more complex molecules (Taber & Tirunahari, 2011).

Scientific Research Applications

  • Singh et al. (2017) explored the synthesis of palladacycles with indole core, including 1-benzyl-1H-indole-3-carbaldehyde derivatives. These complexes were found to be efficient catalysts for Suzuki–Miyaura coupling and allylation of aldehydes (Singh, Saleem, Pal, & Singh, 2017).

  • Bourlot et al. (1994) conducted a study on the Baeyer-Villiger rearrangement of substituted 1H-indole-3-carbaldehydes, including 1-benzyl-1H-indole-3-carbaldehyde, to produce corresponding dihydro-3H-indol-3-ones (Bourlot, Desarbre, & Mérour, 1994).

  • Ali, Halim, and Ng (2005) described the molecular structure of 5-bromo-1H-indole-3-carbaldehyde benzoylhydrazone, which is structurally related to 1-benzyl-1H-indole-3-carbaldehyde. This study provides insights into the potential applications in crystallography and molecular design (Ali, Halim, & Ng, 2005).

  • Kothandaraman et al. (2011) reported a gold-catalyzed cycloisomerization process to prepare 1H-indole-2-carbaldehydes, which is relevant for the synthesis of compounds like 1-benzyl-1H-indole-3-carbaldehyde (Kothandaraman, Mothe, Toh, & Chan, 2011).

  • Anwar et al. (2023) developed a method for synthesizing indole-3-substituted-2-benzimidazoles, starting from compounds like 1H-indole-3-carbaldehyde. These novel indole-derived benzimidazoles showed potential as anticancer agents (Anwar, Basha, Reddy, Settipalli, Prasad, Kumar, Basha, Aruna, & Mulakayala, 2023).

properties

IUPAC Name

1-benzylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c18-12-14-11-17(10-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-9,11-12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCITQLDOUGVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294242
Record name 1-benzyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-1H-indole-3-carbaldehyde

CAS RN

10511-51-0
Record name 10511-51-0
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Record name 1-benzyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzylindole-3-carboxaldehyde
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Synthesis routes and methods

Procedure details

To a solution of 1H-indole-3-carbaldehyde (25.0g, 172 mmol) in tetrahydrofuran (500 mL) cooled to 0° C. with an ice-bath and under an inert atmosphere was slowly added sodium hydride (4.96 g, 207 mmol), such that the temperature of the mixture remained less that 5° C. After complete addition, the mixture was allowed to stir at 0° C. for 15 minutes. To the mixture was added benzyl bromide (35.4 g, 207 mmol). The ice bath was removed and the mixture was allowed to warm to room temperature over 1.5 hours. The mixture was then partitioned between brine and ethyl acetate. The layers were separated and the aqueous layer was extracted with two additional portions of ethyl acetate. The combined organics were dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The resulting red solids were dissolved in methylene chloride and the solution was filtered through a plug of silica gel. The filtrate was concentrated under reduced pressure until a precipitate began to form. The product was crystallized out of the solution by the addition of an eight-fold volume of hexane. The red-tinted solid was isolated by vacuum filtration, and the process was repeated one additional time to give 1-benzyl-1H-indole-3-carbaldehyde (38.8 g, 96%) as an off-white powder. 1H NMR (400 MHz, CDCl3); δ 9.98 (s, 1H), 8.32 (m, 1H), 7.71 (s, 1H), 7.34 (m, 6H), 7.18 (m, 2H), 5.36 (s, 2H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
4.96 g
Type
reactant
Reaction Step Two
Quantity
35.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
T Guo, L Han, T Wang, L Lei, J Zhang… - The Journal of Organic …, 2020 - ACS Publications
Three-component formal [3 + 1 + 2] benzannulation reactions of indole-3-carbaldehydes or 1-methyl-pyrrole-2-carbaldehydes with two different molecules of saturated ketones have …
Number of citations: 17 pubs.acs.org
IP Kalatuwawege, MJ Gunaratna, DN Udukala - Molecules, 2021 - mdpi.com
Gastrointestinal tract infection caused by Helicobacter pylori is a common virulent disease found worldwide, and the infection rate is much higher in developing countries than in …
Number of citations: 4 www.mdpi.com
Y Taskesenligil, M Aslan, T Cogurcu… - The Journal of Organic …, 2022 - ACS Publications
… Compound 3ha was synthesized by following general procedure D using 1-benzyl-1H-indole-3-carbaldehyde (1h, 47 mg, 0.2 mmol), AgOAc (67 mg, 0.4 mmol), Pd(OAc) 2 (5 mg, 20 …
Number of citations: 3 pubs.acs.org
N Rekiba, A Benmohammed, S Khanoussi, A Djafri… - Molbank, 2021 - mdpi.com
Based on recent discoveries concerning the numerous biological properties of thiazolidinones and thiosemicarbazones, new N-substituted heterocyclic derivatives have been designed …
Number of citations: 3 www.mdpi.com
N Perike, PK Edigi, G Nirmala, V Thumma… - …, 2022 - Wiley Online Library
… and dried over sodium sulfate and the solvent was evaporated under reduced pressure and the residue purified column chromatography to afford 1-benzyl-1H-indole-3-carbaldehyde (3…
V Snieckus, KG Guimarães - Synfacts, 2017 - thieme-connect.com
Significance: Reported is the synthesis of pyrido [2′, 1′: 2, 3] imidazo [4, 5-c]-β-carbolines 5 starting from 1-benzyl-1H-indole-3-carbaldehyde (1) and pyridin-2-amine (2). The reaction …
Number of citations: 0 www.thieme-connect.com
J Garcia-Carceles, JM Decara… - Journal of Medicinal …, 2017 - ACS Publications
… by reductive amination starting from 1-benzyl-1H-indole-3-carbaldehyde (Scheme 1). … In this case, condensation of 1-benzyl-1H-indole-3-carbaldehyde with pyridazin-4-amine or …
Number of citations: 35 pubs.acs.org
AM Wanegaonkar, MJ Bhitre, SH Bairagi - researchgate.net
Indole, benzimidazole and its substituted derivatives continue to capture the attention due to its synthetic utility and broad range of pharmacological activities. The N-1-substituted fused …
Number of citations: 0 www.researchgate.net
V Lanke, K Ramaiah Prabhu - Organic letters, 2013 - ACS Publications
… The reaction of 1-benzyl-1H-indole-3-carbaldehyde 1a with methyl acrylate 2a was scaled up to the 750 mg scale under standard reaction conditions to obtain the product 3aa in 68% …
Number of citations: 177 pubs.acs.org
M Milen, A Gruen, E Balint, A Dancso… - Synthetic …, 2010 - Taylor & Francis
The solid–liquid phase alkylation of a variety of five-membered N-heterocycles (carbazole, imidazole, benzimidazole, and indole-3-carbaldehyde) was carried out under different …
Number of citations: 41 www.tandfonline.com

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